molecular formula C16H16N4OS B2692538 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 879044-17-4

1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B2692538
CAS No.: 879044-17-4
M. Wt: 312.39
InChI Key: DETGMYCLNDRFAF-UHFFFAOYSA-N
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Description

1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS: 879044-17-4) is a triazolopyrimidine derivative with a molecular formula of C₁₆H₁₆N₄OS and a molecular weight of 312.40 g/mol . Its structure features a 6-acetyl group, a 7-methyl substituent on the pyrimidine ring, and a 2-[(2-methylbenzyl)thio] moiety at the 2-position of the triazolo[1,5-a]pyrimidine core.

Properties

IUPAC Name

1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-6-4-5-7-13(10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETGMYCLNDRFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320644
Record name 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879044-17-4
Record name 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Anticancer Activity

Research has shown that compounds containing the triazole and pyrimidine moieties exhibit potent anticancer properties. For instance, derivatives of triazolethiones have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). In one study, it was found that certain derivatives showed IC50 values in the low micromolar range against these cell lines, indicating their potential as chemotherapeutic agents .

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
69aMCF-75.0
69bBel-74024.5
69cMCF-73.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that related thiazole and triazole compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with thioether linkages showed enhanced efficacy compared to their non-thioether counterparts .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMIC (µg/mL)
76aE. coli8
76bS. aureus4
76cPseudomonas aeruginosa16

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promise in anti-inflammatory applications. Studies indicate that it modulates key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This activity suggests potential therapeutic uses in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Thioether Group : Enhances lipophilicity and may facilitate better cell membrane penetration.
  • Triazole Ring : Known for its role in interacting with biological targets such as enzymes and receptors.
  • Pyrimidine Core : Contributes to the overall stability and biological interactions of the molecule.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Study on Triazolethiones : This research synthesized various derivatives and tested them against cancer cell lines, revealing that modifications at the thioether position significantly impacted cytotoxicity .
  • Antimicrobial Screening : A comprehensive evaluation of thiazole-containing compounds demonstrated broad-spectrum antibacterial properties, making them candidates for further drug development against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Studies have demonstrated that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone have shown promising results in inhibiting cell proliferation in breast and lung cancer models. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties
Research has indicated that triazolo-pyrimidine derivatives possess antimicrobial properties. Specifically, compounds similar to this compound have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of sulfur in the molecular structure is believed to enhance its activity by interfering with bacterial metabolic pathways.

Agricultural Applications

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Triazolo-pyrimidines are known to act as effective fungicides and insecticides. In field trials, formulations containing derivatives of this compound have shown significant effectiveness against common agricultural pests and fungal pathogens. This application is particularly valuable in sustainable agriculture practices where chemical residues need to be minimized.

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazolo-pyrimidine derivatives into polymer matrices has been explored for developing novel materials with enhanced properties. The unique electronic characteristics imparted by the triazole ring can improve the thermal stability and mechanical strength of polymers. Research has indicated that polymers modified with this compound exhibit improved resistance to environmental degradation.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated IC50 values below 10 µM against MCF-7 cell line.
Study BAntimicrobialInhibition zones greater than 15 mm against E. coli at 100 µg/mL concentration.
Study CAgricultural70% reduction in pest population in treated fields compared to control.
Study DMaterialsEnhanced tensile strength by 25% in polymer composites containing the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2, 6, 7) Molecular Formula Molecular Weight CAS Number Key Features/Applications
1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone 2: (2-methylbenzyl)thio; 6: acetyl; 7: methyl C₁₆H₁₆N₄OS 312.40 879044-17-4 Unique thioether linkage; agrochemical lead
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 2: phenyl; 6: acetyl; 7: methyl C₁₄H₁₂N₄O 252.27 878994-16-2 Simpler aromatic substituent; antimicrobial studies
1-[7-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2: 4-pyridinyl; 6: acetyl; 7: methyl C₁₃H₁₁N₅O 261.26 878994-19-5 Heteroaromatic substituent; kinase inhibition potential
1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2: propargylthio; 6: acetyl; 7: methyl C₁₁H₁₀N₄OS 246.29 886152-14-3 Alkyne-functionalized thioether; synthetic intermediate
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2: trifluoromethyl; 6: acetyl; 7: hydroxy C₈H₆F₃N₃O₂ 233.15 Not provided Electron-withdrawing substituent; solubility modifier

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The phenyl-substituted analog (CAS: 878994-16-2) demonstrated moderate antimicrobial activity in preliminary studies, likely due to enhanced π-π stacking interactions with microbial targets .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl-hydroxy analog (CAS: N/A) displayed increased aqueous solubility compared to the target compound, making it a candidate for formulation-dependent applications .

Agrochemical Potential: The target compound’s (2-methylbenzyl)thio group is hypothesized to confer herbicidal activity by mimicking natural thioether-containing plant growth regulators, though explicit data remain unpublished .

Q & A

Basic: How can synthesis conditions for this triazolopyrimidine derivative be optimized to improve yield and safety?

Methodological Answer:
Optimization involves solvent selection, catalyst choice, and reaction time. For example:

  • Solvent systems : Ethanol/water (1:1 v/v) mixtures can enhance solubility and reduce toxicity compared to molten-state TMDP .
  • Catalyst substitution : Piperidine alternatives (e.g., morpholine) may circumvent regulatory hurdles associated with piperidine procurement .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation, ensuring completion before proceeding to avoid side reactions.

Advanced: What crystallographic techniques elucidate hydrogen bonding and molecular packing in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For analogous triazolopyrimidines:

  • Hydrogen bonding networks : Amino groups form N–H···N bonds with adjacent triazole rings, stabilizing crystal lattices .
  • Planarity analysis : Dihedral angles between fused rings (e.g., 111.33° for methylene units) impact packing efficiency .
  • Symmetry operations : Two-fold symmetry generates ribbons along crystallographic axes, influencing material properties .

Basic: What spectroscopic methods are critical for characterizing this compound’s purity?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methylbenzylthio groups) and detect impurities .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C15_{15}H16_{16}N4_4OS) .
  • FT-IR : Thioether (C–S) stretches (~600–700 cm1^{-1}) and carbonyl (C=O) peaks (~1700 cm^{-1) verify functional groups .

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Methodological Answer:
Adopt frameworks from long-term environmental projects (e.g., INCHEMBIOL):

  • Partitioning studies : Measure logPP to predict bioaccumulation in lipid-rich tissues .
  • Biotic/abiotic degradation : Use HPLC-MS to track degradation products under UV light or microbial action .
  • Trophic transfer assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses, monitoring population-level effects .

Basic: What protocols screen this compound for antimicrobial or anticancer activity?

Methodological Answer:

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–128 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Control compounds : Compare to known agents (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 2-methylbenzylthio position to enhance membrane permeability .
  • Heterocycle substitution : Replace triazolo with pyrazolo rings to modulate kinase inhibition profiles .
  • Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) with target proteins (e.g., EGFR) to identify critical binding motifs .

Basic: What recrystallization strategies ensure high-purity isolates of this compound?

Methodological Answer:

  • Solvent selection : Ethanol is ideal for recrystallization due to moderate polarity and low residue .
  • Gradient cooling : Slowly reduce temperature from reflux to 4°C to minimize inclusion of solvent impurities .
  • Seed crystals : Add purified microcrystals to supersaturated solutions to control nucleation .

Advanced: What mechanistic insights explain regioselectivity in triazolopyrimidine ring formation?

Methodological Answer:

  • Cyclization pathways : Density Functional Theory (DFT) calculations reveal transition states favoring 5-membered triazole over 6-membered intermediates .
  • Catalytic effects : Lewis acids (e.g., ZnCl2_2) stabilize oxocarbenium ions during ring closure .
  • Kinetic vs. thermodynamic control : Prolonged heating shifts products toward thermodynamically stable isomers .

Basic: How is purity assessed after synthetic steps, and what thresholds are acceptable for publication?

Methodological Answer:

  • Chromatographic purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Carbon/nitrogen percentages within 0.4% of theoretical values .
  • Melting point consistency : Sharp range (≤2°C) indicates homogeneity .

Advanced: Which advanced spectroscopic methods resolve ambiguities in tautomeric or conformational states?

Methodological Answer:

  • Dynamic NMR : Variable-temperature 1^1H NMR detects tautomerization (e.g., imine-enamine equilibria) .
  • X-ray photoelectron spectroscopy (XPS) : Differentiates sulfur oxidation states in thioether vs. sulfoxide derivatives .
  • Solid-state NMR : Clarifies conformational flexibility in crystalline vs. amorphous phases .

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